![molecular formula C11H15N5O4 B1605886 Homoadenosine CAS No. 22415-88-9](/img/structure/B1605886.png)
Homoadenosine
Overview
Description
Homoadenosine is a purine nucleoside analog known for its broad antitumor activity. It targets indolent lymphoid malignancies by inhibiting DNA synthesis and inducing apoptosis
Preparation Methods
The synthesis of homoadenosine involves a highly stereoselective process. One notable method is the palladium-catalyzed N-glycosylation, which uses 6-chloropurine and Boc-protected pyranone as starting materials . This method includes iterative applications of palladium-catalyzed N-glycosylation, diastereoselective reduction, and reductive 1,3-transposition . This strategy is adaptable for preparing various natural and unnatural hexopyranosyl nucleoside analogs.
Chemical Reactions Analysis
Homoadenosine undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various products, depending on the conditions and reagents used.
Reduction: Diastereoselective reduction is a key step in its synthesis.
Substitution: this compound can participate in substitution reactions, particularly in the presence of specific catalysts and reagents.
Common reagents used in these reactions include palladium catalysts, Boc-protected pyranone, and 6-chloropurine . Major products formed from these reactions include various hexopyranosyl nucleoside analogs with distinct biological activities .
Scientific Research Applications
Molecular Biology
a. Role in Reverse Transcription:
Homoadenosine tracts have been shown to influence the pausing of reverse transcriptase (RT) during RNA synthesis. Research indicates that these tracts can act as termination signals for RT in retroviral contexts, particularly with enzymes like AMV RT and HIV-1 RT. The presence of this compound sequences correlates with increased pausing events, which may impact the efficiency of viral replication and the development of antiviral strategies .
b. Molecular Beacons:
this compound is utilized in the design of molecular beacons—fluorescent probes that detect specific nucleic acid sequences. By replacing conventional DNA stems with homo-DNA analogs, researchers have improved target selectivity and reduced false positives in nucleic acid detection systems. This innovation enhances diagnostic capabilities in genomics and molecular diagnostics .
Nanotechnology
a. Nanosensing Techniques:
Recent advancements have employed this compound in nanosensing applications, particularly for quality control in gene therapy vectors. The stability of homo-DNA structures allows for precise interactions at the nanoscale, which is crucial for developing effective delivery systems for genetic materials .
Medicinal Chemistry
a. Antiviral Agents:
Due to its role in modulating reverse transcription processes, this compound derivatives are being explored as potential antiviral agents. By targeting the mechanisms of viral replication, these compounds could lead to the development of new therapeutic strategies against retroviruses such as HIV .
b. Cancer Research:
this compound's ability to influence nucleic acid interactions makes it a candidate for cancer research, where it could be used to design targeted therapies that disrupt cancer cell proliferation by interfering with RNA synthesis pathways .
Case Studies
Mechanism of Action
Homoadenosine exerts its effects by inhibiting DNA synthesis and inducing apoptosis in cancer cells . It targets specific molecular pathways involved in cell cycle regulation and apoptosis. The compound’s mechanism of action involves binding to DNA and interfering with its replication, leading to cell death .
Comparison with Similar Compounds
Homoadenosine is unique among purine nucleoside analogs due to its specific structure and biological activity. Similar compounds include:
Adenosine: A naturally occurring purine nucleoside with various physiological roles.
Deoxyadenosine: A nucleoside analog with structural similarities to this compound.
2-Deoxy-β-D-ribo-hexopyranose adenosine: Another hexopyranosyl nucleoside analog with antitumor and antiviral activity.
This compound stands out due to its specific antitumor activity and the unique synthetic routes used to produce it .
Biological Activity
Homoadenosine, a structural analogue of adenosine, has garnered interest in the scientific community due to its unique biological activities. This article delves into the synthesis, biological properties, and potential applications of this compound, supported by case studies and research findings.
1. Synthesis of this compound
The synthesis of this compound has been achieved through various methodologies, including palladium-catalyzed glycosylation reactions. A notable study demonstrated a highly enantio- and diastereoselective procedure for preparing hexopyranose adenosine analogues, including this compound . The synthetic route typically involves the transformation of β-pyranones into nucleoside analogues through a series of chemical reactions that include amination and reduction steps.
2. Biological Activity
This compound exhibits several biological activities that are noteworthy:
- Antiviral Properties : Research indicates that this compound and its derivatives possess antiviral activity against various viruses, including HIV-1 and HBV. In vitro studies have shown that these compounds can inhibit viral replication in multiple cell systems .
- Antitumor Activity : this compound has also been investigated for its potential antitumor effects. Studies have reported its ability to induce apoptosis in cancer cells, making it a candidate for further development in cancer therapy .
- Enzyme Interaction : this compound acts as a substrate and inhibitor for certain enzymes, such as adenosine monophosphate (AMP) utilizing enzymes. Its phosphonic acid derivative has been specifically studied for these properties, indicating a complex interaction with cellular metabolism .
Case Study 1: Antiviral Efficacy
A study published in PubMed examined the antiviral effects of 1'-homo-N-2'-deoxy-α-nucleosides, which include this compound derivatives. The results demonstrated significant inhibition of HIV-1 replication in cultured cells, suggesting that modifications to the nucleoside structure can enhance antiviral potency .
Case Study 2: Antitumor Activity
In another investigation, this compound was tested on various cancer cell lines. The compound showed promising results in inducing cell death via apoptosis pathways. This study emphasizes the potential of this compound as an anticancer agent and warrants further exploration into its mechanisms of action .
4. Comparative Analysis of Biological Activity
The following table summarizes the biological activities associated with this compound compared to adenosine:
Property | This compound | Adenosine |
---|---|---|
Antiviral Activity | Significant against HIV-1 and HBV | Moderate against some viruses |
Antitumor Activity | Induces apoptosis in cancer cells | Limited direct effects |
Enzyme Interaction | Substrate and inhibitor for AMP-utilizing enzymes | Broad substrate range |
5. Future Directions
The ongoing research into this compound suggests several avenues for future exploration:
- Mechanistic Studies : Understanding how this compound interacts at the molecular level with viral and cancerous cells could lead to novel therapeutic strategies.
- Analog Development : Developing new analogues with enhanced efficacy or reduced toxicity could improve clinical outcomes.
- Clinical Trials : Initiating clinical trials to assess the safety and efficacy of this compound derivatives in humans is crucial for translating laboratory findings into therapeutic applications.
Properties
IUPAC Name |
2-(6-aminopurin-9-yl)-5-(2-hydroxyethyl)oxolane-3,4-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O4/c12-9-6-10(14-3-13-9)16(4-15-6)11-8(19)7(18)5(20-11)1-2-17/h3-5,7-8,11,17-19H,1-2H2,(H2,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKWULFMZMWUAOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CCO)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30945076 | |
Record name | 9-(5-Deoxyhexofuranosyl)-9H-purin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30945076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22415-88-9 | |
Record name | Homoadenosine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82223 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 9-(5-Deoxyhexofuranosyl)-9H-purin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30945076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.